molecular formula C10H15N7O B5777916 4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

Cat. No. B5777916
M. Wt: 249.27 g/mol
InChI Key: HDONPNZJJYPQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine, also known as POTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. POTA is a heterocyclic compound that contains a triazole ring, a piperidine ring, and an oxadiazole ring. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.

Mechanism of Action

The mechanism of action of 4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is not fully understood, but it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase CK2, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of cell cycle arrest and apoptosis, and inhibition of enzyme activity. 4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has also been shown to have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine in lab experiments is its unique structure, which can be modified to enhance its pharmacological properties. Another advantage is its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and materials science. One limitation of using 4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine. One direction is the development of new 4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine-based compounds with enhanced pharmacological properties. Another direction is the investigation of the mechanism of action of 4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine and its potential targets in cancer cells. Additionally, the use of 4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine as a building block for the synthesis of new materials with interesting properties is an area of potential future research.

Synthesis Methods

4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has been synthesized using different methods, including the reaction of 1-(piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride and subsequent reaction with 5-amino-1,2,4-oxadiazole-3-carboxylic acid, and the reaction of 1-(piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid with 5-amino-1,2,4-oxadiazole-3-carboxylic acid in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Scientific Research Applications

4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has been studied extensively for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has been investigated as a potential anticancer agent, as it has been shown to inhibit the proliferation of cancer cells. In drug discovery, 4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has been explored as a potential scaffold for the development of new drugs, as it has a unique structure that can be modified to enhance its pharmacological properties. In materials science, 4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has been studied as a potential building block for the synthesis of new materials with interesting properties.

properties

IUPAC Name

4-[4-(piperidin-1-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7O/c11-9-10(14-18-13-9)17-7-8(12-15-17)6-16-4-2-1-3-5-16/h7H,1-6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDONPNZJJYPQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CN(N=N2)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

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